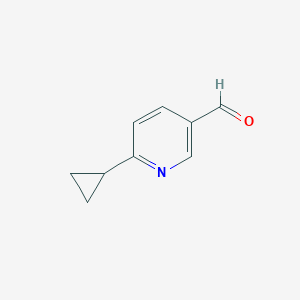

6-Cyclopropylnicotinaldehyde

Description

6-Cyclopropylnicotinaldehyde is a pyridine-derived compound featuring a cyclopropyl substituent at the 6-position of the pyridine ring and an aldehyde functional group at the 3-position. This structure combines the aromatic properties of pyridine with the steric and electronic effects of the cyclopropyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The aldehyde group enhances its reactivity, enabling applications in cross-coupling reactions, Schiff base formation, and as a precursor for heterocyclic scaffolds .

Available commercially through suppliers like CymitQuimica, it is priced at 509.00 €/1g, reflecting its specialized synthesis requirements . Its structural uniqueness lies in the juxtaposition of the electron-deficient pyridine ring and the strained cyclopropyl moiety, which may influence its binding affinity in medicinal chemistry contexts.

Propriétés

IUPAC Name |

6-cyclopropylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-1-4-9(10-5-7)8-2-3-8/h1,4-6,8H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPQVEBWGXXTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665460 | |

| Record name | 6-Cyclopropylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75097-19-7 | |

| Record name | 6-Cyclopropylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Cyclopropylnicotinaldehyde can be synthesized through several methods, including the cyclization of 6-aminonicotinaldehyde with cyclopropylcarbonyl chloride. Another approach involves the reaction of 6-cyclopropylpyridine with chloroform in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the aforementioned reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Cyclopropylnicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3).

Major Products Formed:

Oxidation: Forms carboxylic acids and ketones.

Reduction: Produces alcohols and amines.

Substitution: Results in the formation of various substituted pyridines and pyridones.

Applications De Recherche Scientifique

6-Cyclopropylnicotinaldehyde has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Studied for its potential therapeutic effects in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which 6-Cyclopropylnicotinaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Key Observations:

- Positional Effects : The 6-position substitution in this compound contrasts with the 5-position in 5-Cyclopropylpyridin-2-amine, which alters electronic distribution and steric hindrance. For instance, the 6-position aldehyde may engage in intramolecular interactions with the pyridine nitrogen, affecting reactivity .

- Functional Group Impact: The aldehyde group in this compound offers nucleophilic reactivity, whereas the amine in 5-Cyclopropylpyridin-2-amine enables hydrogen bonding or coordination chemistry.

Activité Biologique

6-Cyclopropylnicotinaldehyde (CAS No. 75097-19-7) is an organic compound characterized by a cyclopropyl group attached to the 6-position of a nicotinaldehyde molecule. Its molecular formula is C9H9NO. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure:

- IUPAC Name: 6-cyclopropylpyridine-3-carbaldehyde

- Molecular Formula: C9H9NO

Synthesis Methods:

this compound can be synthesized through several methods:

- Cyclization of 6-Aminonicotinaldehyde with cyclopropylcarbonyl chloride.

- Reaction of 6-Cyclopropylpyridine with chloroform in the presence of a strong base.

These methods require precise control over reaction conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings highlight its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes or pathways critical for tumor growth.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

- Cell Viability Reduction: A decrease in viability by approximately 50% at a concentration of 20 µM after 48 hours.

- Mechanism of Action: Induction of oxidative stress leading to apoptosis, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspase-3.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.

- Receptor Interaction: Potential binding to receptors that regulate cell proliferation and survival, leading to altered signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.